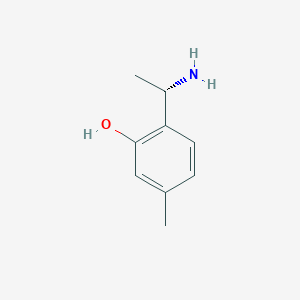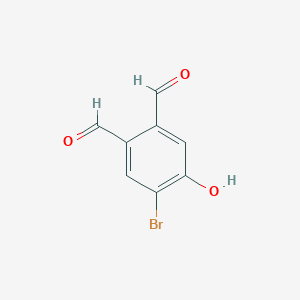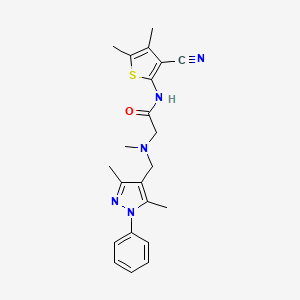
1-(tert-Butyldimethylsilyl)-5-(triisopropylsilyl)-1,4-pentadiyn-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-Butyldimethylsilyl)-5-(triisopropylsilyl)-1,4-pentadiyn-3-ol is a compound that features both tert-butyldimethylsilyl and triisopropylsilyl groups. These groups are commonly used as protecting groups in organic synthesis due to their stability and ease of removal under specific conditions. The compound’s structure includes a pentadiyn-3-ol backbone, which is a five-carbon chain with two triple bonds and a hydroxyl group.
Métodos De Preparación
The synthesis of 1-(tert-Butyldimethylsilyl)-5-(triisopropylsilyl)-1,4-pentadiyn-3-ol typically involves the protection of the hydroxyl group using tert-butyldimethylsilyl chloride and triisopropylsilyl chloride. The reaction is usually carried out in the presence of a base such as imidazole or pyridine to facilitate the formation of the silyl ether. The reaction conditions often include anhydrous solvents like dichloromethane or tetrahydrofuran to prevent hydrolysis of the silyl groups .
Análisis De Reacciones Químicas
1-(tert-Butyldimethylsilyl)-5-(triisopropylsilyl)-1,4-pentadiyn-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The triple bonds can be reduced to double or single bonds using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The silyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
1-(tert-Butyldimethylsilyl)-5-(triisopropylsilyl)-1,4-pentadiyn-3-ol is used in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the field of organic synthesis where protecting groups are essential.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It is involved in the development of drug candidates by providing a stable intermediate that can be modified to yield active compounds.
Mecanismo De Acción
The mechanism of action of 1-(tert-Butyldimethylsilyl)-5-(triisopropylsilyl)-1,4-pentadiyn-3-ol primarily involves its role as a protecting group. The silyl groups protect the hydroxyl group from unwanted reactions during synthetic procedures. The compound’s stability under various conditions allows for selective reactions at other sites of the molecule. The deprotection step, where the silyl groups are removed, is typically the final step in the synthesis, revealing the free hydroxyl group for further functionalization .
Comparación Con Compuestos Similares
1-(tert-Butyldimethylsilyl)-5-(triisopropylsilyl)-1,4-pentadiyn-3-ol can be compared with other silyl-protected compounds such as:
Trimethylsilyl ethers: These are less bulky and offer less steric protection compared to tert-butyldimethylsilyl and triisopropylsilyl groups.
Triethylsilyl ethers: These provide moderate steric protection and are easier to remove than triisopropylsilyl groups.
tert-Butyldiphenylsilyl ethers: These offer high steric protection and are more stable under acidic conditions but are more challenging to remove.
The uniqueness of this compound lies in its dual silyl protection, which provides enhanced stability and selectivity in synthetic applications.
Propiedades
Fórmula molecular |
C20H38OSi2 |
|---|---|
Peso molecular |
350.7 g/mol |
Nombre IUPAC |
1-[tert-butyl(dimethyl)silyl]-5-tri(propan-2-yl)silylpenta-1,4-diyn-3-ol |
InChI |
InChI=1S/C20H38OSi2/c1-16(2)23(17(3)4,18(5)6)15-13-19(21)12-14-22(10,11)20(7,8)9/h16-19,21H,1-11H3 |
Clave InChI |
KLLKSHPCKLBTOD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C#CC(C#C[Si](C)(C)C(C)(C)C)O)(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(((6-Chloro-4H-benzo[d][1,3]dioxin-8-yl)methyl)thio)-5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B12837422.png)
![4-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12837428.png)







![[(2S,3S,4aS,5S,8S,8aR)-5-benzyl-8-hydroxy-2,3-dimethoxy-2,3-dimethyl-4a,7,8,8a-tetrahydropyrano[3,4-b][1,4]dioxin-5-yl] 4-nitrobenzoate](/img/structure/B12837473.png)
![3-[3-(Benzyloxy)phenyl]thiophene](/img/structure/B12837476.png)

![6-Benzyloctahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12837480.png)
